

# Technical Guide: p-Fluorobenzylamine-d4

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## Compound of Interest

Compound Name: *p*-Fluorobenzylamine-d4

Cat. No.: B596265

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CAS Number: 1219798-96-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **p-Fluorobenzylamine-d4**, a deuterated isotopologue of p-Fluorobenzylamine. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated p-Fluorobenzylamine (CAS: 140-75-0) for reference, clearly distinguishing between the two.

## Core Compound Information

**p-Fluorobenzylamine-d4** is a stable, isotopically labeled form of p-Fluorobenzylamine where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling is particularly useful in research for metabolic studies, as a tracer in pharmacokinetic and pharmacodynamic investigations, and as an internal standard in analytical chemistry.<sup>[1]</sup> The deuterium substitution can influence the metabolic profile of the molecule.

## Quantitative Data

The following tables summarize the available quantitative data for both **p-Fluorobenzylamine-d4** and its non-deuterated analog.

Table 1: Properties of **p-Fluorobenzylamine-d4**

Property	Value
CAS Number	1219798-96-5
Molecular Formula	C <sub>7</sub> H <sub>4</sub> D <sub>4</sub> FN
Molecular Weight	129.17 g/mol

Table 2: Properties of p-Fluorobenzylamine (for reference)

Property	Value	Source
CAS Number	140-75-0	[2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FN	[2][3]
Molecular Weight	125.15 g/mol	[2]
Appearance	Clear, colorless to pale yellow liquid	[4]
Boiling Point	183 °C (lit.)	
Density	1.095 g/mL at 25 °C (lit.)	
Refractive Index	1.5115 - 1.5155 @ 20 °C	[4]
Flash Point	66 °C (150.8 °F) - closed cup	
Purity (by GC)	> 98.0%	[4]

## Experimental Protocols

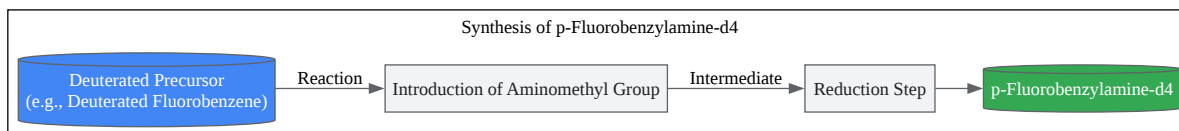
Detailed experimental protocols for the synthesis and analysis of **p-Fluorobenzylamine-d4** are not readily available in the public domain. However, general methodologies for the synthesis of deuterated aromatic compounds and the analysis of such labeled molecules can be adapted.

## General Synthesis Approach

The synthesis of **p-Fluorobenzylamine-d4** would typically involve the use of a deuterated starting material or a catalyzed H-D exchange reaction. A plausible synthetic route could be the

reduction of a deuterated precursor. General methods for deuteration of benzylamines have been described using transition metal catalysts.[1]

Conceptual Synthesis Workflow:



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Caption: A conceptual workflow for the synthesis of **p-Fluorobenzylamine-d4**.

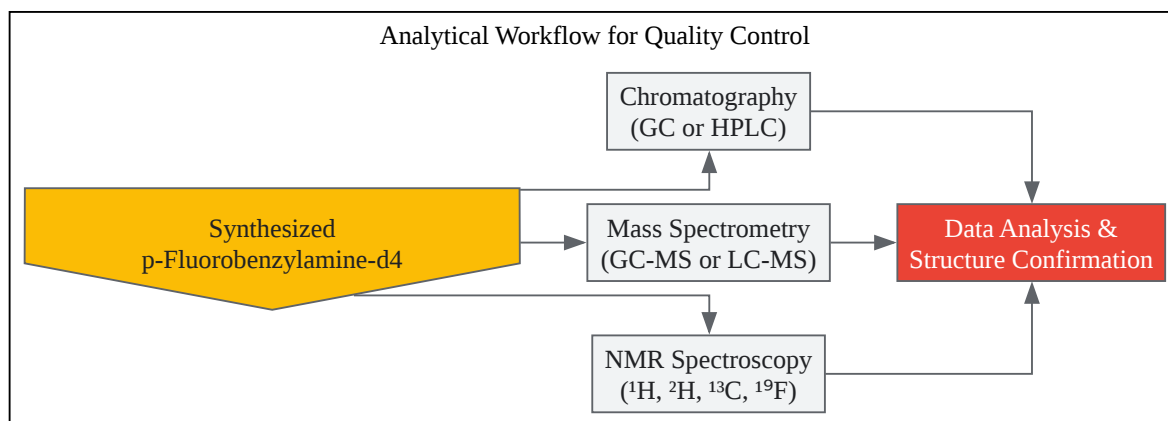
## Analytical Characterization Workflow

The identity and purity of synthesized **p-Fluorobenzylamine-d4** would be confirmed using a combination of analytical techniques.

Key Analytical Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would be used to confirm the absence of protons at the deuterated positions of the aromatic ring.  $^2\text{H}$  NMR would confirm the presence and location of deuterium atoms.
- Mass Spectrometry (MS): GC-MS or LC-MS would be used to determine the molecular weight of the deuterated compound and to assess its isotopic purity.[5]

General Analytical Workflow:



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Caption: A general workflow for the analytical quality control of **p-Fluorobenzylamine-d4**.

## Applications in Research and Development

While specific applications for **p-Fluorobenzylamine-d4** are not extensively documented, its non-deuterated counterpart, **p-Fluorobenzylamine**, is a versatile intermediate in several fields:

- **Pharmaceutical Synthesis:** It serves as a building block for various biologically active molecules, including potential antidepressants and anti-anxiety medications.
- **Agrochemicals:** It is used in the synthesis of new pesticides.
- **Materials Science:** It can be incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance.

The deuterated form, **p-Fluorobenzylamine-d4**, is primarily valuable as a tool in studies investigating the mechanisms of action, metabolism, and pharmacokinetics of compounds derived from **p-Fluorobenzylamine**.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **p-Fluorobenzylamine-d4** is not readily available. The safety precautions for the non-deuterated p-Fluorobenzylamine should be strictly followed.

Hazard Summary for p-Fluorobenzylamine:

- Causes severe skin burns and eye damage.[\[2\]](#)[\[3\]](#)
- Harmful if swallowed or in contact with skin.
- May cause respiratory irritation.

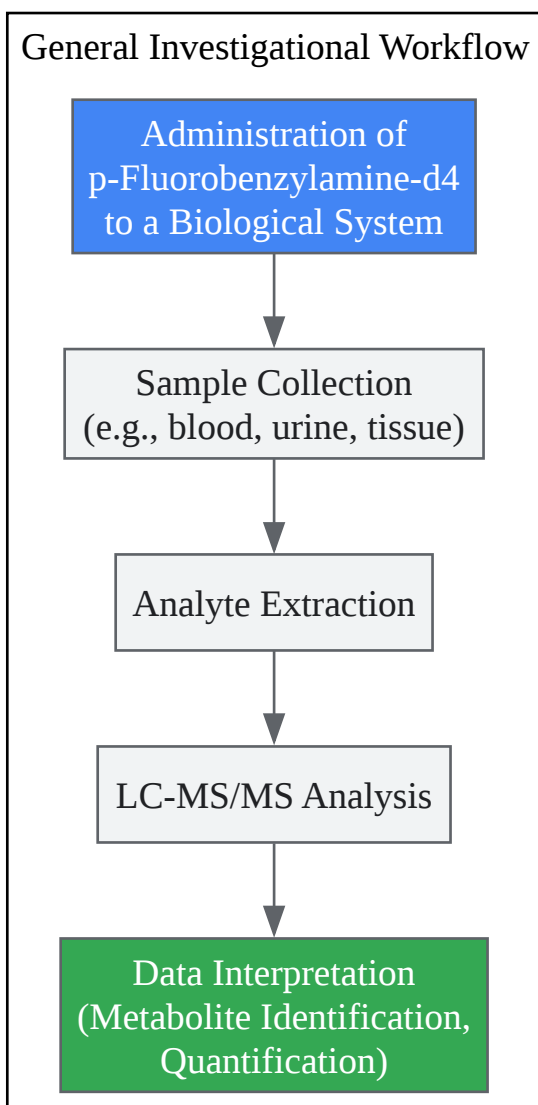
Recommended Handling Precautions:

- Work in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or mist.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

## Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways or established experimental workflows in which **p-Fluorobenzylamine-d4** is a key reagent. Its use would be integrated into broader research workflows, such as those for drug metabolism and pharmacokinetic studies, where its isotopic label serves as a tracer.

General Investigational Workflow:



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Caption: A general workflow for a metabolic study using **p-Fluorobenzylamine-d4**.

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## References

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D<sub>2</sub>O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. 4-Fluorobenzylamine | C<sub>7</sub>H<sub>8</sub>FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzylamine, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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